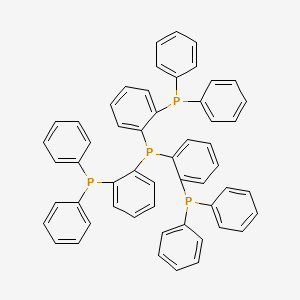
Tris(2-(diphenylphosphino)phenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-(diphenylphosphino)phenyl)phosphine is a phosphine ligand with the molecular formula C54H42P4 and a molecular weight of 814.806 g/mol . This compound is known for its application in various catalytic processes, particularly in the field of organic synthesis.
準備方法
The synthesis of Tris(2-(diphenylphosphino)phenyl)phosphine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or THF (tetrahydrofuran). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
化学反応の分析
Tris(2-(diphenylphosphino)phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are typically phosphine oxides and various phosphine-metal complexes .
科学的研究の応用
Tris(2-(diphenylphosphino)phenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: It is employed in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of fine chemicals and materials.
作用機序
The mechanism by which Tris(2-(diphenylphosphino)phenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalytic processes .
類似化合物との比較
Tris(2-(diphenylphosphino)phenyl)phosphine can be compared with other similar phosphine ligands, such as:
Triphenylphosphine: A widely used ligand in organic synthesis, known for its versatility and ease of handling.
Tris(2-(diphenylphosphino)ethyl)phosphine: Another phosphine ligand with similar applications but different steric and electronic properties.
Bis(2-diphenylphosphinoethyl)phenylphosphine: Known for its use in specific catalytic processes.
The uniqueness of this compound lies in its ability to form stable complexes with a variety of metal centers, making it highly effective in a wide range of catalytic applications .
特性
分子式 |
C54H42P4 |
|---|---|
分子量 |
814.8 g/mol |
IUPAC名 |
tris(2-diphenylphosphanylphenyl)phosphane |
InChI |
InChI=1S/C54H42P4/c1-7-25-43(26-8-1)55(44-27-9-2-10-28-44)49-37-19-22-40-52(49)58(53-41-23-20-38-50(53)56(45-29-11-3-12-30-45)46-31-13-4-14-32-46)54-42-24-21-39-51(54)57(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-42H |
InChIキー |
RXLPLNLIQIQVDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7P(C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


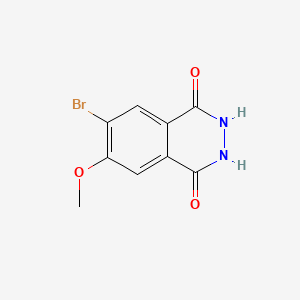
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
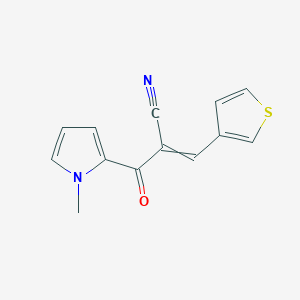
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)

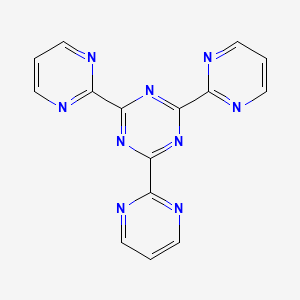

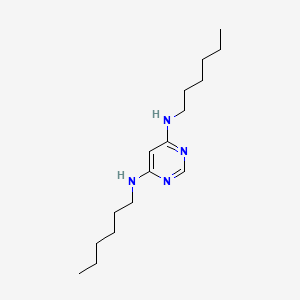
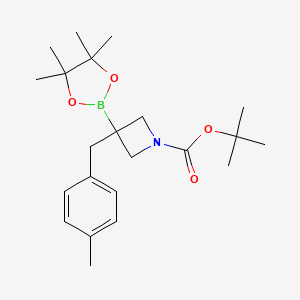
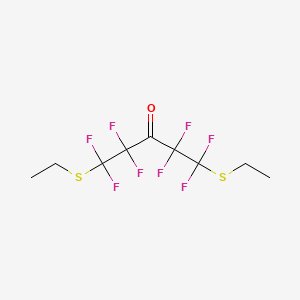
![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate](/img/structure/B12514061.png)


